molecular formula C17H17NO2 B14708349 2-(3-Benzoylphenyl)-N,N-dimethylacetamide CAS No. 24026-35-5

2-(3-Benzoylphenyl)-N,N-dimethylacetamide

Cat. No.: B14708349
CAS No.: 24026-35-5
M. Wt: 267.32 g/mol
InChI Key: OCKAZIAJRHOPOT-UHFFFAOYSA-N
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Description

2-(3-Benzoylphenyl)-N,N-dimethylacetamide is an organic compound that belongs to the class of benzoylphenyl derivatives It is structurally characterized by a benzoyl group attached to a phenyl ring, which is further connected to an acetamide moiety with two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzoylphenyl)-N,N-dimethylacetamide can be achieved through several methods. One common approach involves the acylation of 3-aminobenzophenone with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like methanol or ethanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method allows for the efficient coupling of aryl Grignard reagents with acyl chlorides under mild conditions, using eco-friendly solvents like 2-methyltetrahydrofuran. The process is designed to be safe and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzoylphenyl)-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoylbenzoic acid, while reduction could produce benzyl alcohol derivatives.

Scientific Research Applications

2-(3-Benzoylphenyl)-N,N-dimethylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Benzoylphenyl)-N,N-dimethylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound is known to inhibit the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins. By inhibiting this pathway, the compound exerts anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Benzoylphenyl)propanoic acid: A non-steroidal anti-inflammatory drug (NSAID) with similar structural features.

    2-(3-Benzoylphenyl)propanamide: Another derivative with comparable properties and applications.

    N-(3-Benzoylphenyl)-1H-Indole-2-Carboxamide: A compound with potential anti-cancer properties

Uniqueness

2-(3-Benzoylphenyl)-N,N-dimethylacetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

24026-35-5

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

2-(3-benzoylphenyl)-N,N-dimethylacetamide

InChI

InChI=1S/C17H17NO2/c1-18(2)16(19)12-13-7-6-10-15(11-13)17(20)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3

InChI Key

OCKAZIAJRHOPOT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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